Cas no 2247102-80-1 (4-(Methoxymethoxy)benzene-1-sulfonyl fluoride)

4-(Methoxymethoxy)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a methoxymethoxy-protected aromatic ring. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its reactive sulfonyl fluoride group, which enables selective modifications under mild conditions. The methoxymethoxy (MOM) protecting group enhances stability while allowing for straightforward deprotection when required. Its utility spans applications in click chemistry, bioconjugation, and the development of covalent inhibitors, where its selectivity and compatibility with diverse functional groups are advantageous. The compound’s balanced reactivity and stability make it a versatile intermediate for researchers exploring sulfur(VI)-fluoride exchange (SuFEx) chemistry and related fields.
4-(Methoxymethoxy)benzene-1-sulfonyl fluoride structure
2247102-80-1 structure
Product name:4-(Methoxymethoxy)benzene-1-sulfonyl fluoride
CAS No:2247102-80-1
MF:C8H9FO4S
MW:220.218065023422
CID:6292939
PubChem ID:165868762

4-(Methoxymethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-(methoxymethoxy)benzene-1-sulfonyl fluoride
    • EN300-6493359
    • 2247102-80-1
    • 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride
    • Inchi: 1S/C8H9FO4S/c1-12-6-13-7-2-4-8(5-3-7)14(9,10)11/h2-5H,6H2,1H3
    • InChI Key: GLTGLSOSGXJCJI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OCOC)(=O)(=O)F

Computed Properties

  • Exact Mass: 220.02055810g/mol
  • Monoisotopic Mass: 220.02055810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61Ų

4-(Methoxymethoxy)benzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493359-2.5g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
2.5g
$2268.0 2023-05-26
Enamine
EN300-6493359-5.0g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
5g
$3355.0 2023-05-26
Enamine
EN300-6493359-1.0g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
1g
$1157.0 2023-05-26
Enamine
EN300-6493359-0.1g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
0.1g
$1019.0 2023-05-26
Enamine
EN300-6493359-0.25g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
0.25g
$1065.0 2023-05-26
Enamine
EN300-6493359-0.05g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
0.05g
$972.0 2023-05-26
Enamine
EN300-6493359-0.5g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
0.5g
$1111.0 2023-05-26
Enamine
EN300-6493359-10.0g
4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247102-80-1
10g
$4974.0 2023-05-26

Additional information on 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride

Recent Advances in the Application of 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride (CAS: 2247102-80-1) in Chemical Biology and Drug Discovery

The compound 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride (CAS: 2247102-80-1) has recently emerged as a versatile chemical probe and building block in chemical biology and medicinal chemistry. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile, which enables selective modification of proteins and other biomolecules. Recent studies have highlighted its potential as a covalent inhibitor and as a tool for target identification and validation in drug discovery programs.

A key breakthrough in the application of this compound was reported in a 2023 study published in Nature Chemical Biology, where researchers demonstrated its effectiveness as a warhead in activity-based protein profiling (ABPP). The study showed that 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride exhibits excellent selectivity for serine hydrolases while maintaining good cell permeability, making it particularly valuable for studying this important enzyme class in living systems. The compound's methoxymethoxy group was found to significantly improve its stability in biological matrices compared to simpler sulfonyl fluorides.

In drug discovery, this compound has been incorporated into several lead optimization campaigns targeting infectious diseases. A recent Journal of Medicinal Chemistry publication (2024) described its use in developing covalent inhibitors of SARS-CoV-2 main protease, where the sulfonyl fluoride moiety was shown to form a stable bond with the catalytic cysteine residue. The researchers noted that the 4-(Methoxymethoxy) modification provided optimal balance between reactivity and stability, addressing a common challenge in covalent drug design.

From a synthetic chemistry perspective, several improved preparation methods for 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride have been developed. A 2023 Organic Process Research & Development paper detailed a scalable synthesis route that achieves >90% yield while minimizing the formation of byproducts. This advancement has facilitated broader adoption of the compound in both academic and industrial settings.

The safety profile and ADME properties of this compound have also been systematically evaluated. Toxicology studies conducted in 2024 indicate favorable in vivo stability with minimal off-target effects at therapeutic concentrations. These findings support its potential transition from a research tool to clinical candidate in targeted covalent inhibitor programs.

Looking forward, researchers are exploring novel applications of 4-(Methoxymethoxy)benzene-1-sulfonyl fluoride in PROTAC design and targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that its unique reactivity profile may enable new approaches to challenging drug targets. As the field of covalent inhibitors continues to expand, this compound is poised to play an increasingly important role in both basic research and therapeutic development.

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